(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine
Description
Properties
IUPAC Name |
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F6NO/c21-19(22,23)15-9-13(10-16(11-15)20(24,25)26)12-28-17-7-4-8-27-18(17)14-5-2-1-3-6-14/h1-3,5-6,9-11,17-18,27H,4,7-8,12H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDRFVCGMLUYPG-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933463 | |
| Record name | 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148700-85-0, 155764-99-1 | |
| Record name | (2S,3S)-3-[[3,5-Bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=148700-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148700850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-733060, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155764991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((3,5-Bis(trifluoromethyl)phenyl)methyloxy)-2-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80933463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-733060, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8CG2B44U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-733060, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62GFZ49F3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine, also known as L-733060, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial action. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHFNO
- Molecular Weight : 403.36 g/mol
- CAS Number : 148700-85-0
The trifluoromethyl group attached to the phenyl ring significantly enhances the pharmacological properties of compounds. This modification often leads to improved binding affinity and selectivity towards biological targets, making such compounds valuable in drug design and development.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 19.72 | Induces apoptosis through cell cycle arrest |
| 4T1 | 15.00 | Modulates signaling pathways related to cell proliferation |
| PC-3 | 12.50 | Inhibits metastasis-related factors |
The compound's mechanism involves apoptosis induction and disruption of key signaling pathways associated with tumor growth and metastasis. Notably, its effectiveness is enhanced compared to non-trifluoromethylated analogs, indicating the importance of this functional group in enhancing biological activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown significant antimicrobial effects against resistant bacterial strains. Studies have reported:
| Bacterial Strain | Minimum Biofilm Eradication Concentration (MBEC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 1 µg/mL | Highly potent |
| Enterococcus faecalis | 4 µg/mL | Moderate potency |
These findings suggest that the compound can effectively disrupt biofilms formed by pathogenic bacteria, which are often resistant to conventional antibiotics .
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that L-733060 not only inhibits cell growth but also triggers apoptotic pathways, leading to increased cell death in a dose-dependent manner .
- Antimicrobial Efficacy : In a study focusing on drug-resistant bacterial strains, L-733060 demonstrated remarkable efficacy in eradicating biofilms and reducing bacterial load significantly within short time frames .
- Molecular Docking Studies : Computational analyses have further elucidated the binding interactions of L-733060 with target proteins involved in cancer progression and microbial resistance, reinforcing its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Similar NK₁ Receptor Antagonists
Structural and Functional Differences
CP99994 [(+)-(2S,3S)-3-(2-methoxybenzylamino)-2-phenylpiperidine]
- Structural distinction: CP99994 replaces the 3,5-bis(trifluoromethyl)phenyl methoxy group in L-733060 with a 2-methoxybenzylamino moiety .
- Functional impact : The electron-withdrawing trifluoromethyl groups in L-733060 enhance binding affinity to NK₁ receptors compared to CP99994’s methoxy group, which may reduce metabolic stability due to oxidative susceptibility .
- Pharmacokinetics : L-733060 exhibits superior oral bioavailability and in vivo potency in rodent models, attributed to its trifluoromethyl groups’ resistance to enzymatic degradation .
Aprepitant [5-[[(2R,3S)-2-[(1R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one]
- Structural distinction : Aprepitant incorporates a morpholine-triazolone scaffold instead of a piperidine backbone .
- Functional impact : While both compounds target NK₁, aprepitant’s morpholine ring and triazolone group improve clinical utility (e.g., antiemetic use) due to prolonged half-life and CNS penetration. However, L-733060’s simpler structure makes it a preferred tool compound for mechanistic studies .
RP 67580 [(3aR,7aR)-Octahydro-2-[1-imino-2-(2-methoxyphenyl)ethyl]-7,7-diphenyl-4H-isoindol]
- Structural distinction : RP 67580 has a bulky isoindol core with diphenyl and methoxyphenyl substituents .
- Functional impact: RP 67580’s non-peptide structure confers CNS activity, but its low solubility limits oral efficacy. In contrast, L-733060’s piperidine backbone and trifluoromethyl groups balance lipophilicity and solubility, enhancing in vivo performance .
Pharmacokinetic and Pharmacodynamic Profiles
Stereochemical Considerations
The (2S,3S) configuration of L-733060 is critical for NK₁ antagonism. Its enantiomer, (2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine (CAS: 148700-91-8), shows reduced binding affinity , highlighting the importance of stereochemistry in receptor interaction .
Key Research Findings
- Stability: L-733060’s trifluoromethyl groups confer exceptional metabolic stability in rat liver microsomes, outperforming non-fluorinated analogs .
- Mechanistic Utility: In melanogenesis studies, L-733060 inhibited NK₁R-induced Wnt/β-catenin activation, demonstrating its role in signaling pathway dissection .
- Species Selectivity : L-733060 exhibits >100-fold selectivity for human NK₁ receptors over NK₂/NK₃ subtypes, unlike broader-spectrum antagonists like GR159897 .
Preparation Methods
Pyrrolidine-to-Piperidine Expansion
A seminal approach involves transitioning from a pyrrolidine (5-membered ring) to a piperidine (6-membered ring) via catalytic asymmetric deprotonation and aldehyde trapping. This method, reported by Pansare and Paul, achieves the desired stereochemistry through a ring-expansion mechanism:
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Deprotonation : N-Boc-pyrrolidine undergoes deprotonation using a chiral lithium amide base (e.g., (-)-sparteine), generating a lithiated intermediate.
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Aldehyde Trapping : Reaction with benzaldehyde forms a β-hydroxyamine intermediate.
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Ring Expansion : Acidic workup induces cyclization, expanding the pyrrolidine to a piperidine ring.
This 5-step route yields the target compound in 30% overall yield, with enantiomeric excess (ee) >98%.
Table 1: Key Reaction Parameters for Ring Expansion
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Deprotonation | (-)-Sparteine, THF, -78°C | 85 | 98 |
| Aldehyde Trapping | Benzaldehyde, -30°C | 92 | - |
| Cyclization | HCl/MeOH, reflux | 95 | 98 |
Reductive Amination Route
Intermediate Synthesis
An alternative pathway employs reductive amination to construct the piperidine ring. The synthesis begins with a pyrazole aldehyde intermediate, as described in antimicrobial derivative studies:
-
Pyrazole Aldehyde Formation : Condensation of 3,5-bis(trifluoromethyl)benzaldehyde with hydrazine derivatives under Vilsmeier-Haack conditions yields a pyrazole aldehyde.
-
Reductive Amination : Reaction with aniline derivatives in the presence of sodium cyanoborohydride (NaBH3CN) forms the piperidine ring.
While this method initially targeted pyrazole antimicrobials, adapting the reductive amination step with appropriate stereochemical control enables access to the target piperidine.
Stereochemical Control
Chiral auxiliaries or asymmetric hydrogenation catalysts are critical for achieving the (2S,3S) configuration. For example, using (R)-BINAP-modified ruthenium catalysts during hydrogenation of intermediate imines ensures high diastereoselectivity.
Functionalization of the Piperidine Core
Methoxy Group Installation
Introducing the 3,5-bis(trifluoromethyl)phenyl methoxy group requires careful nucleophilic substitution:
Table 2: Optimization of Methoxy Group Installation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | DMF | 80 | 78 |
| Cs2CO3 | Acetonitrile | 60 | 85 |
| DBU | THF | 25 | 65 |
Purification and Characterization
Chromatographic Resolution
Chiral stationary-phase HPLC (e.g., Chiralpak AD-H) resolves enantiomers, ensuring >99% stereochemical purity. Mobile phases typically consist of hexane/isopropanol mixtures (90:10).
Q & A
Q. How is the stereochemical configuration of (2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine confirmed in synthetic protocols?
- Methodological Answer : The stereochemistry is typically confirmed using chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography may also resolve the absolute configuration, as seen in structural depictions of related analogs like L-733060 hydrochloride . For synthesis, asymmetric catalysis or chiral auxiliaries ensure enantiomeric purity, followed by characterization via polarimetry or circular dichroism (CD) to validate the (2S,3S) configuration.
Q. What in vitro assays are standard for evaluating NK1 receptor antagonism of this compound?
- Methodological Answer : Radioligand displacement assays using [³H]-Substance P in cell membranes (e.g., CHO-K1 cells expressing human NK1 receptors) are standard. Competitive binding curves determine IC₅₀ values, while functional assays (e.g., calcium flux or GTPγS binding) assess receptor antagonism. Cross-validation with structurally related antagonists like CP99994 or GR159897 ensures specificity .
Advanced Research Questions
Q. How can in vivo studies be designed to evaluate brain penetration and antiemetic efficacy of this compound?
- Methodological Answer : Utilize the least shrew (Cryptotis parva) emesis model, where compound administration (intraperitoneal or intravenous) precedes challenge with emetogens like cisplatin. Brain penetration is quantified via LC-MS/MS analysis of cerebrospinal fluid or brain homogenates. Pharmacokinetic parameters (AUC, Cₘₐₓ) are correlated with behavioral outcomes (e.g., vomit frequency) to establish blood-brain barrier permeability .
Q. How should researchers address discrepancies between in vitro receptor affinity and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from metabolic stability, protein binding, or off-target effects. Conduct metabolite profiling (e.g., liver microsome assays) to identify degradation products. Parallel in vitro assays under physiological conditions (e.g., serum-containing media) can mimic in vivo protein binding. Validate findings using conditional NK1R knockout models to isolate receptor-specific effects .
Q. What statistical approaches are optimal for analyzing behavioral data in NK1 antagonist studies (e.g., 5-Choice Serial Reaction-Time Task)?
- Methodological Answer : Use repeated-measures ANOVA with counterbalanced block designs to account for within-subject variability. Transform raw data (e.g., square-root or log) if Levene’s test indicates heteroscedasticity. Software like InVivoStat or SPSS PC+ is recommended for mixed-effects modeling, incorporating factors like dose, time, and genotype (e.g., NK1R⁻/⁻ vs. wild-type mice) .
Q. How do structural modifications (e.g., trifluoromethyl groups) impact NK1 receptor affinity compared to analogs like Aprepitant?
- Methodological Answer : Perform comparative molecular docking using NK1 receptor crystal structures (PDB: 7LIO). The 3,5-bis(trifluoromethyl)phenyl group enhances hydrophobic interactions with receptor subpockets, while the morpholine ring in Aprepitant improves metabolic stability. Use free-energy perturbation (FEP) calculations to quantify binding energy differences. Validate with saturation binding assays (Kd/Bmax) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
